

(2,4-Dichlorophenyl)carbamic fluoride as a potential enzyme inhibitor

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Compound of Interest

Compound Name: (2,4-Dichlorophenyl)carbamic fluoride

CAS No.: 2088942-05-4

Cat. No.: B6311031

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Application Note: Characterization of **(2,4-Dichlorophenyl)carbamic Fluoride** as a Covalent Serine Hydrolase Inhibitor

Mechanistic Rationale & Chemical Biology Context

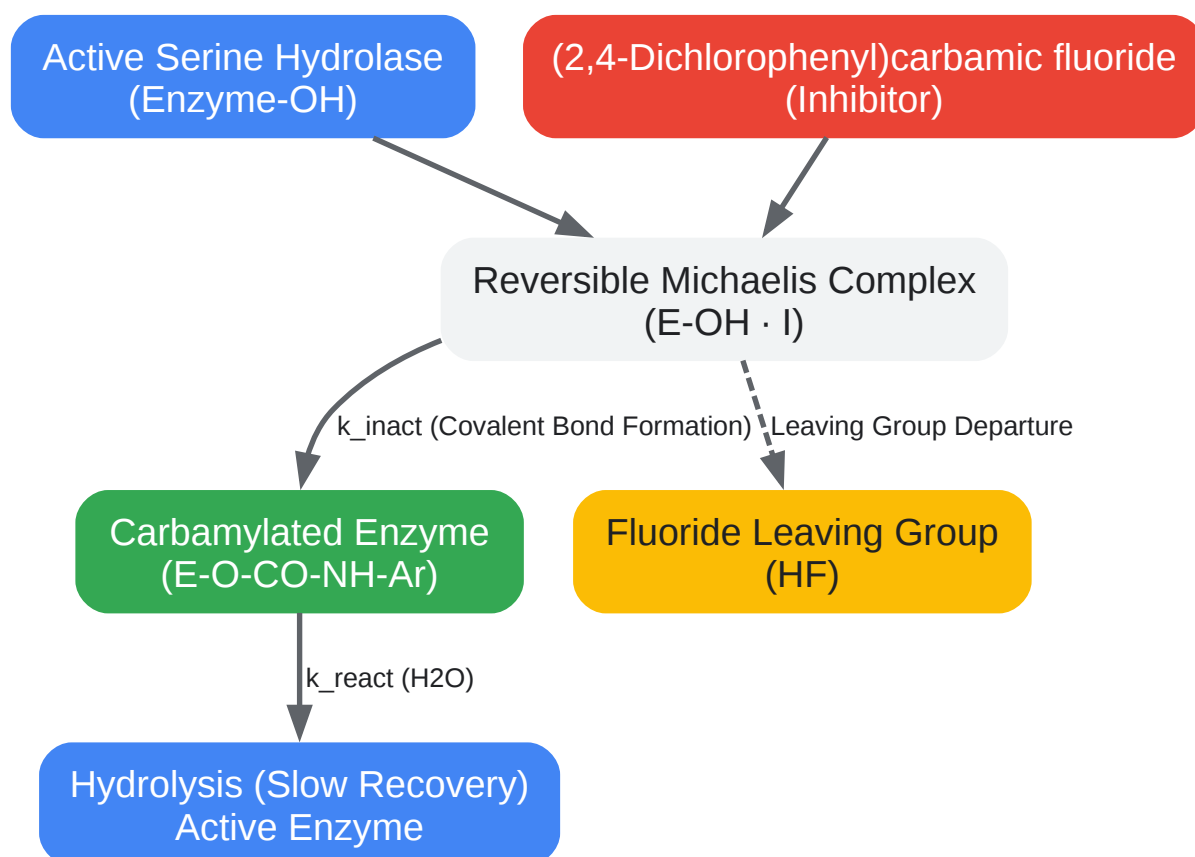
(2,4-Dichlorophenyl)carbamic fluoride (CAS: 2088942-05-4)[1] represents a highly reactive class of electrophilic probes designed for the targeted inhibition of serine hydrolases.

Historically, carbamyl fluorides, such as the widely studied dimethylcarbamyl fluoride, have been extensively utilized to elucidate the active-site dynamics of acetylcholinesterase (AChE) and other critical esterases[2].

The mechanism of action relies on the nucleophilic attack of the catalytic serine hydroxyl group on the carbamyl carbon. The fluoride ion, owing to its high electronegativity and stability as an anion, serves as an exceptional leaving group. This rapid departure drives the reaction forward to form a covalently carbamylated enzyme intermediate[3]. Unlike reversible competitive inhibitors that maintain a dynamic equilibrium with the target, carbamyl fluorides function as pseudo-irreversible inhibitors. The introduction of the bulky, electron-withdrawing 2,4-

dichlorophenyl moiety alters the steric and electronic microenvironment of the carbamate linkage, potentially increasing the half-life of the carbamylated enzyme and shifting target selectivity compared to simpler aliphatic variants[4].

Reaction Pathway Visualization



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Reaction pathway of serine hydrolase inhibition by **(2,4-Dichlorophenyl)carbamic fluoride**.

Physicochemical Properties & Reagent Handling

Because the C-F bond in carbamyl fluorides is highly susceptible to nucleophilic attack by water, strict handling protocols are necessary to maintain reagent integrity and experimental reproducibility.

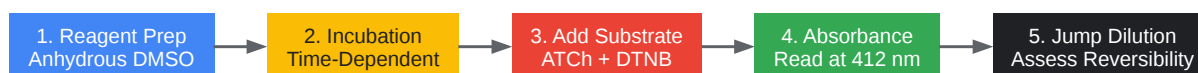
Property	Value / Description
Chemical Name	(2,4-Dichlorophenyl)carbamic fluoride
CAS Number	2088942-05-4[1]
Molecular Formula	C7H4Cl2FNO
Molecular Weight	208.01 g/mol
Solubility	Soluble in DMSO, DMF, Acetonitrile
Storage & Stability	Store at -20°C in anhydrous conditions. Highly moisture sensitive.

Causality in Handling: Aqueous stock solutions will undergo spontaneous hydrolysis over time, liberating hydrogen fluoride and 2,4-dichloroaniline. Therefore, all primary stocks must be prepared in anhydrous DMSO ($\leq 0.005\%$ water content) and diluted into aqueous assay buffers immediately prior to the experiment. Using degraded stock solutions is the primary cause of false-negative inhibition data in carbamyl fluoride assays.

Experimental Protocol: Time-Dependent Inhibition & Self-Validation

To accurately characterize a covalent inhibitor, standard IC_{50} values are fundamentally insufficient because the apparent potency increases with incubation time. The following protocol outlines the determination of the second-order rate constant (

) using a modified Ellman's assay, incorporating a self-validating jump-dilution step to prove the covalent mechanism[5].



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Workflow for time-dependent inhibition assay and jump-dilution validation.

Step-by-Step Methodology:

- Enzyme and Buffer Preparation:
 - Prepare Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 0.1% BSA. (Causality: BSA prevents non-specific adsorption of the enzyme to the microplate walls at highly diluted working concentrations).
 - Prepare AChE (e.g., *Electrophorus electricus*) at a working concentration of 0.5 U/mL.
- Inhibitor Titration:
 - Prepare a 10 mM stock of **(2,4-Dichlorophenyl)carbamic fluoride** in anhydrous DMSO.
 - Create a 5-point serial dilution (e.g., 10 μ M to 0.1 μ M). (Causality: A wide concentration range is required to plot the pseudo-first-order rate constant () against inhibitor concentration, which is mathematically necessary to derive both and independently).
- Time-Dependent Incubation:
 - Mix 40 μ L of Enzyme with 10 μ L of Inhibitor (or DMSO vehicle control) in a 96-well plate.
 - Incubate at 25°C for variable time points (= 0, 5, 10, 20, 30 minutes). (Causality: Covalent bond formation takes time; tracking the exponential decay of enzyme activity allows for the calculation of).
- Substrate Addition & Measurement:

- Add 50 μ L of a substrate mixture containing 1 mM Acetylthiocholine (ATCh) and 0.5 mM DTNB (Ellman's reagent).
- Immediately monitor the change in absorbance at 412 nm for 5 minutes using a microplate reader. The initial velocity () is proportional to the remaining active enzyme.
- Self-Validation System (Jump-Dilution Check):
 - To definitively prove the inhibitor is carbamylating the enzyme rather than acting as a reversible tight-binder, take the 30-minute incubation mixture (at an inhibitor concentration equivalent to 10x the apparent IC_{50}) and dilute it 100-fold into the assay buffer containing ATCh and DTNB.
 - Interpretation: If the enzyme remains inactive post-dilution, the inhibition is covalent/pseudo-irreversible. If activity rapidly recovers to match the uninhibited control, the compound is merely a reversible inhibitor.

Data Interpretation & Kinetic Modeling

The efficiency of covalent inhibitors is best summarized by the

ratio. Below is a comparative data matrix illustrating the expected kinetic profile of carbamyl fluorides based on historical benchmarks[3].

Compound	Target Enzyme	(M)	(min ⁻¹)	(M ⁻¹ s ⁻¹)	Recovery Rate ()
Dimethylcarbamyl fluoride (Benchmark)	AChE (E. electricus)	~1.5	0.035	~3.8 x 10 ³	~0.030 min ⁻¹
(2,4-Dichlorophenyl)carbamic fluoride	AChE (E. electricus)	Assay Dep.	Assay Dep.	Predicted > 10 ⁴	Predicted < 0.01 min ⁻¹
Physostigmine (Control)	AChE (E. electricus)	0.02	N/A (Reversible)	N/A	Rapid dissociation

Note: The electron-withdrawing nature of the 2,4-dichlorophenyl ring is hypothesized to stabilize the carbamylated enzyme intermediate, resulting in a significantly lower

(slower recovery) compared to aliphatic carbamates.

References[1] "2088942-05-4_(2,4-Dichlorophenyl)carbamic fluoride", ChemSrc. [Link](#)[2] Casida, E. "MODE OF ACTION OF CARBAMATES", Annual Reviews. [Link](#)[3] Wilson, I. B., et al. "Carbamylation of Acetylcholinesterase", ResearchGate. [Link](#)[4] "Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. - 11. Hindered Rotation in N,N-Dimethyl Carbamyl Fluoride", CDN Science Pub. [Link](#)

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Sources

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